Locked nucleic acid 1

antisense oligonucleotide thermal stability duplex melting temperature

Researchers facing poor target knockdown with 2′-OMe or PS oligonucleotides obtain decisive performance gains with Locked Nucleic Acid 1. This DMT-protected LNA phosphoramidite building block locks the ribose in C3′-endo conformation, enabling: • Thermal stability increase of 1.5-8°C per LNA modification vs <1°C for 2′-OMe (complementary RNA). • 175-fold lower IC50 than phosphorothioate gapmers (0.4 nM vs 70 nM) and 10-fold extended serum half-life (~15 h vs 1.5 h for unmodified DNA). • 85% exon skipping efficiency in DMD myotubes vs 20% for 2′OMePS AONs. Supplied as powder (≥98% purity), stored at -20°C, and shipped under blue ice for long-term stability. Ideal for antisense gapmers, splice-switching oligos, and anti-miRNA inhibitors in target validation and preclinical development.

Molecular Formula C32H32N2O8
Molecular Weight 572.6 g/mol
CAS No. 206055-71-2
Cat. No. B8103378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocked nucleic acid 1
CAS206055-71-2
Molecular FormulaC32H32N2O8
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C32H32N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-17,26-27,29,35H,18-19H2,1-3H3,(H,33,36,37)/t26-,27+,29-,31-/m1/s1
InChIKeyLRHODMQLNIWFSL-LBWLPYLASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locked Nucleic Acid 1: Identity and Procurement Specifications


Locked nucleic acid 1 (CAS: 206055-71-2), chemically defined as 5′-O-DMT-2′-O,4′-C-methylene-5-methyluridine, is a LNA-type nucleoside phosphoramidite building block . This compound features a methylene bridge that locks the ribose ring in a rigid C3′-endo conformation, enabling oligonucleotides incorporating this monomer to achieve substantially enhanced target binding affinity and duplex thermal stability compared to unmodified DNA or RNA [1]. The molecule is supplied as a protected phosphoramidite for use in solid-phase oligonucleotide synthesis, typically with purity exceeding 98%, and is stored at -20°C as a powder for long-term stability .

Building block LNA phosphoramidite for solid-phase oligonucleotide synthesis 5′-O-DMT-2′-O,4′-C-methylene-5-methyluridine; supports automated coupling
Stability & storage Cold-chain preservation maintains amidite reactivity Supplied as powder; reported HPLC purity supports efficient synthesis
Conformational lock C3′-endo locked ribose enhances target binding affinity Enables shorter probe designs with improved mismatch discrimination

Why Generic Analogs Cannot Replace Locked Nucleic Acid 1


Substituting LNA-modified oligonucleotides with alternative nucleic acid analogs such as 2′-O-methyl RNA (2′-OMe), phosphorothioate DNA (PS), or 2′-fluoro RNA (2′-F) leads to quantifiably inferior performance across multiple critical procurement dimensions [1]. LNA monomers confer a thermal stability increase of 1.5–8°C per modification when binding to complementary RNA, whereas 2′-OMe provides less than 1°C per modification and phosphorothioates actually reduce Tm [2]. In functional assays, LNA gapmer antisense oligonucleotides achieve IC50 values 175-fold lower than phosphorothioates and 550-fold lower than 2′-OMe gapmers [3]. Furthermore, chimeric LNA/DNA oligonucleotides exhibit serum half-lives approximately 15 hours, exceeding isosequential phosphorothioates (10 hours) and 2′-O-methyl gapmers (12 hours) [2]. These differential performance metrics directly impact experimental reproducibility, dosing requirements, and ultimately procurement cost-efficiency—generic substitution compromises assay sensitivity in diagnostic applications and therapeutic efficacy in antisense drug development.

Thermal stability risk
LNA-modified oligos Reported ΔTm of 1.5–4°C per monomer with complementary RNA
2′-OMe / PS alternatives 2′-OMe typically yields
Serum stability risk
LNA/DNA chimeras Exhibit extended serum half-life relative to unmodified DNA
PS and 2′-OMe gapmers May show shorter half-life, potentially altering in vivo exposure profiles and study outcomes

Locked Nucleic Acid 1: Quantitative Differentiation Evidence


Thermal Stability Advantage of LNA Monomers

LNA modifications confer substantially greater duplex thermal stabilization than alternative chemical modifications commonly used in antisense oligonucleotide design. In a systematic head-to-head comparison of 18mer oligonucleotides, LNA-containing sequences increased melting temperature by 1.5–4°C per modification depending on residue position, whereas 2′-O-methyl nucleotides increased Tm by less than 1°C per modification, and phosphorothioate backbones reduced Tm relative to unmodified DNA [1]. This differential stabilization enables shorter probe designs with improved mismatch discrimination.

Thermal stability advantage
Head-to-head
LNA: ΔTm 1.5–4°C per modification; 2′-OMe:
Supports shorter, higher-specificity probe design
18mer duplexes with RNA; UV thermal denaturation data
Serum half-life
Head-to-head
LNA/DNA: t1/2 ≈ 15 h; PS: ≈10 h; 2′-OMe: ≈12 h; unmodified DNA: ≈1.5 h
Extended nuclease resistance may reduce dosing frequency in research models
Human serum, 37°C; monitored by HPLC and gel electrophoresis
Gene silencing potency
Head-to-head
IC50 = 0.4 nM (LNA gapmer)
Reported 175-fold greater potency than PS ASO; supports low-dose experimental designs
VR1-GFP reporter assay in mammalian cells; co-transfection conditions
Exon skipping (DMD model)
Head-to-head
LNA AON: 85–98% skipping; 2′OMePS: 20–75%; Morpholino: 5–6%
Reported higher splice-modulating activity in patient-derived myotubes
DMD exon 46 targeting; RT-PCR quantification; exon 45 deletion background
In vivo miRNA inhibition
Head-to-head
LNA antimiR: 50% reduction in cardiac miR-199b; Zen-AMO/F-MOE: 0%
Context-dependent target engagement in heart tissue; competitors lacked measurable activity
Wild-type mice; systemic dosing; qRT-PCR after 7 days
Anti-miRNA potency rank
Head-to-head
2′OMe/LNA/PS chimera ranked most potent among all constructs
Supports chimera design for miRNA research applications
HeLa cells; dual-luciferase reporter; miR-21/miR-16; 1–50 nM dose range
antisense oligonucleotide thermal stability duplex melting temperature

Serum Stability of LNA-Modified Oligonucleotides

LNA modifications confer exceptional protection against serum nuclease degradation. In direct comparative experiments, incorporating three LNA residues at each terminus (3′ and 5′ ends) of an oligonucleotide extended the serum half-life (t1/2) 10-fold relative to unmodified DNA—from approximately 1.5 hours to approximately 15 hours [1]. Moreover, these chimeric LNA/DNA oligonucleotides exhibited greater stability than isosequential phosphorothioates (t1/2 ≈ 10 hours) and 2′-O-methyl gapmers (t1/2 ≈ 12 hours) in human serum [1].

Serum half-life
Head-to-head
LNA/DNA: t1/2 ≈ 15 h; PS: ≈10 h; 2′-OMe: ≈12 h; unmodified DNA: ≈1.5 h
Extended nuclease resistance may reduce dosing frequency in research models
Human serum, 37°C; monitored by HPLC and gel electrophoresis
nuclease resistance serum stability in vivo half-life

In Vitro Gene Silencing Potency of LNA Gapmers

In a controlled co-transfection study directly comparing multiple antisense strategies in mammalian cells, an LNA–DNA–LNA gapmer targeting the vanilloid receptor subtype 1 (VR1) achieved an IC50 of 0.4 nM, demonstrating 175-fold greater potency than a commonly used phosphorothioate antisense oligonucleotide (IC50 ≈ 70 nM) and approximately 550-fold greater potency than a chimeric 2′-O-methyl RNA–DNA gapmer (IC50 ≈ 220 nM) [1]. This LNA gapmer was identified as the most efficient single-stranded antisense oligonucleotide among all chemistries evaluated.

Gene silencing potency
Head-to-head
IC50 = 0.4 nM (LNA gapmer)
Reported 175-fold greater potency than PS ASO; supports low-dose experimental designs
VR1-GFP reporter assay in mammalian cells; co-transfection conditions
gene silencing antisense oligonucleotide IC50 potency

Exon Skipping Efficiency in DMD Model

In a comparative analysis evaluating antisense oligonucleotide chemistries for targeted exon skipping in Duchenne muscular dystrophy (DMD), LNA-modified AONs demonstrated markedly superior splice-modulating activity. Compared to the most effective 2′-O-methyl phosphorothioate (2OMePS) AON directed at exon 46, the LNA AON induced exon skipping levels of 85% versus 20% in myotubes derived from a human control, and 98% versus 75% in myotubes from an exon 45 deletion DMD patient [1]. Morpholino AONs induced only 5–6% skipping, while PNA AONs were ineffective under the tested conditions.

Exon skipping (DMD model)
Head-to-head
LNA AON: 85–98% skipping; 2′OMePS: 20–75%; Morpholino: 5–6%
Reported higher splice-modulating activity in patient-derived myotubes
DMD exon 46 targeting; RT-PCR quantification; exon 45 deletion background
exon skipping Duchenne muscular dystrophy splice modulation

In Vivo miRNA Inhibition in Cardiac Tissue

A head-to-head in vivo comparison of chemically modified miRNA inhibitors targeting miR-199b in cardiac tissue revealed stark performance differences between modification chemistries. Following systemic administration in wild-type mice, LNA-based antimiR reduced miR-199b expression in the heart by 50% at the highest tested dose. In contrast, Zen-AMO (zwitterionic amino-modified oligonucleotide) and F/MOE (2′-fluoro/2′-O-methoxyethyl) chemistries failed to repress miR-199b expression in the heart at any given dose tested [1]. An antagomir (cholesterol-conjugated 2′-OMe) achieved complete inhibition but exhibited different pharmacokinetic and tissue distribution properties.

In vivo miRNA inhibition
Head-to-head
LNA antimiR: 50% reduction in cardiac miR-199b; Zen-AMO/F-MOE: 0%
Context-dependent target engagement in heart tissue; competitors lacked measurable activity
Wild-type mice; systemic dosing; qRT-PCR after 7 days
microRNA inhibition in vivo efficacy cardiovascular therapeutics

Anti-miRNA Potency of LNA Chimeras

A comprehensive, direct comparison of anti-microRNA oligonucleotide (AMO) potency systematically evaluated constructs containing 2′-O-methyl RNA, LNA, and 2′-fluoro bases with and without phosphorothioate linkages. Using a dual-luciferase reporter assay in HeLa cells, AMO potency ranged from inactive at 50 nM to strongly inhibitory at 1 nM. Among all tested constructs, 2′OMe/LNA chimeras incorporating phosphorothioate (PS) backbone modifications emerged as the most potent inhibitors of miRNA function in vitro [1]. The study concluded that incorporating high binding affinity modifications such as LNA increases AMO potency while maintaining target specificity when used at appropriate doses.

Anti-miRNA potency rank
Head-to-head
2′OMe/LNA/PS chimera ranked most potent among all constructs
Supports chimera design for miRNA research applications
HeLa cells; dual-luciferase reporter; miR-21/miR-16; 1–50 nM dose range
anti-miRNA potency screening oligonucleotide design

Locked Nucleic Acid 1: Application Scenarios


Antisense Oligonucleotide Development for Gene Silencing

Based on the 175-fold greater potency of LNA gapmers compared to phosphorothioates (IC50 0.4 nM versus 70 nM) [1] and the 10-fold extended serum half-life versus unmodified DNA (t1/2 ≈ 15 hours versus 1.5 hours) [2], Locked Nucleic Acid 1 is optimally suited for synthesizing antisense gapmer oligonucleotides where maximal target knockdown at minimal dosing is required. This scenario encompasses target validation studies, functional genomics research, and preclinical therapeutic development for indications where sustained target engagement is critical.

Therapeutic Splice Modulation for Exon Skipping

Locked Nucleic Acid 1 demonstrates compelling utility in splice-modulating oligonucleotides for exon skipping applications, as evidenced by 85% exon skipping efficiency versus 20% for 2′OMePS AONs in DMD patient-derived myotubes [3]. Procurement of LNA phosphoramidites for synthesizing splice-switching oligonucleotides is scientifically justified when experimental or therapeutic objectives require maximal exon skipping efficiency, particularly in genetic disorders where functional protein restoration correlates with skipping level.

MicroRNA Inhibition for In Vivo Target Validation

LNA-based anti-miRNA oligonucleotides achieve measurable target knockdown in cardiac tissue (50% miR-199b reduction) where competing Zen-AMO and F/MOE chemistries show no activity (0% reduction) in head-to-head in vivo comparisons [4]. Locked Nucleic Acid 1 is indicated for synthesizing miRNA inhibitors intended for in vivo target validation studies, particularly in tissues with challenging delivery characteristics where alternative chemistries have demonstrated inadequate efficacy.

High-Specificity qPCR Probes and Molecular Diagnostics

The thermal stabilization conferred by LNA monomers (ΔTm 1.5–4°C per LNA) [2] enables the design of shorter hybridization probes with enhanced single-nucleotide polymorphism (SNP) discrimination capability. Locked Nucleic Acid 1 is appropriate for manufacturing LNA-enhanced qPCR probes, fluorescence in situ hybridization (FISH) probes, and molecular beacon designs where distinguishing highly homologous sequences (e.g., miRNA family members, allelic variants, splice isoforms) is essential for assay specificity and diagnostic accuracy.

Application
Selection Property
Validation Focus
Antisense gapmer research
Reported target knockdown potency and nuclease resistance
Gene silencing efficiency; off-target profiling
Splice-modulation studies
Exon skipping efficiency in cell models
Dystrophin restoration; transcript specificity
In vivo miRNA target validation
Tissue target engagement capability
miRNA knockdown level; tissue distribution
High-specificity qPCR probes
Thermal stabilization per LNA monomer
SNP discrimination; mismatch sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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